Ferric methanearsonate
Description
Historical Trajectories and Evolving Research Focus on Organoarsenical Compounds
The study of organoarsenic chemistry has a rich history, playing a significant role in the development of chemical theories. wikipedia.orgrsc.org The journey began in 1760 with the synthesis of the first organoarsenic compound, cacodyl (B8556844) (tetramethyldiarsine), by French chemist Louis Claude Cadet. rsc.org This work was foundational, and studies by Robert Bunsen and Edward Frankland on such compounds later contributed to the development of the concept of valency. rsc.org
In the early 20th century, the focus shifted towards pharmacology. Paul Ehrlich's pioneering work led to the development of Salvarsan (arsphenamine), one of the first effective chemotherapeutic agents for treating syphilis, earning him a Nobel Prize. wikipedia.orgalfa-chemistry.com This marked the beginning of the use of organoarsenicals in medicine, with other compounds being developed as antibiotics. wikipedia.orgnih.gov Concurrently, their utility expanded into agriculture, where they were employed as insecticides, herbicides, and fungicides. wikipedia.orgusa-journals.com For instance, salts of methylarsonic acid have been widely used in cotton and rice cultivation. wikipedia.orgalfa-chemistry.com Organoarsenic compounds were also weaponized, particularly during World War I, with the development of chemical warfare agents like Lewisite. wikipedia.orgnih.gov
However, the research focus has evolved significantly due to growing concerns about the environmental and health impacts of these compounds. wikipedia.orgusa-journals.com The toxicity of arsenic compounds varies greatly depending on their chemical form. nih.gov This has led to a decline in the industrial application of many organoarsenicals and has spurred intensive research into their environmental fate, biotransformation, and toxicological mechanisms. wikipedia.orgnih.govmdpi.com
Classification and Structural Relationships of Ferric Methanearsonate within Methylated Arsenicals
This compound is classified as a methylated organoarsenical. Arsenic typically exists in two main oxidation states, +3 (trivalent) and +5 (pentavalent). wikipedia.orgrsc.org The process of methylation, often occurring through biological pathways in the environment, converts inorganic arsenic into a series of methylated organic derivatives. usa-journals.comnih.gov
The parent compound of this compound is Methylarsonic acid (CH₃AsO(OH)₂), also known as monomethylarsonic acid (MMA or MAs(V)). wikipedia.orgnih.gov this compound is the iron(III) salt of this acid. nih.govparchem.com Its chemical structure involves the methanearsonate anion ([CH₃AsO₃]²⁻) bonded with ferric ions (Fe³⁺).
The family of methylated arsenicals includes several key compounds that are part of a complex environmental and metabolic cycle:
Pentavalent Methylated Arsenicals : These include Methylarsonic acid (MAs(V)) and Dimethylarsinic acid (DMAs(V)). They are generally considered the less toxic, oxidized forms. nih.govresearchgate.net
Trivalent Methylated Arsenicals : These include Monomethylarsonous acid (MAs(III)) and Dimethylarsinous acid (DMAs(III)). nih.govresearchgate.net Research has shown these trivalent forms to be significantly more cytotoxic than their pentavalent counterparts and even more toxic than inorganic arsenic. nih.govfrontiersin.org
The structural relationship begins with inorganic arsenic, which is methylated to form MAs(V). This compound is a stable salt form of this initial methylation product. nih.govnih.gov This can be further methylated to DMAs(V) or undergo reduction to form the more reactive trivalent species. nih.govresearchgate.net
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₃H₉As₃Fe₃O₉ |
| Molecular Weight | 581.40 g/mol |
| Synonyms | Ferric monomethylarsonate, Neo So Sin Gin, Neo-asozin |
| Parent Compound | Methylarsonic acid (CH₅AsO₃) |
| CAS Number | 6585-53-1 |
Data sourced from PubChem CID 23060. nih.govparchem.com
Scope and Research Imperatives for Comprehensive Environmental and Mechanistic Studies
Despite a long history of research, significant gaps remain in our understanding of organoarsenical compounds, presenting a modern research imperative. tandfonline.comingentaconnect.com The discovery of over 300 naturally occurring organoarsenicals has created what some researchers call an "enigma," highlighting fundamental unanswered questions about their prevalence, environmental fate, and biological functions. tandfonline.comresearchgate.net
Current research priorities are focused on several key areas:
Environmental Fate and Transformation : A primary concern is the transformation of applied organoarsenicals, like those used in herbicides, into more toxic forms in the environment. mdpi.comepa.gov For example, monosodium methanearsonate (MSMA), a related compound, can degrade in soil, potentially converting to more mobile and toxic inorganic arsenic species. epa.govresearchgate.net Understanding the adsorption, desorption, and degradation pathways of compounds like this compound in different soil and water conditions is crucial. mdpi.comtandfonline.comresearchgate.net The role of iron oxides, naturally present in soils, in binding and stabilizing these arsenic species is a key area of investigation. researchgate.netosti.govacs.org
Mechanistic Toxicology : The biological functions and toxicological properties of most organoarsenicals are largely unknown. tandfonline.comingentaconnect.com While methylation was once considered purely a detoxification pathway, the high toxicity of trivalent methylated intermediates has shifted this paradigm. nih.govtandfonline.com Mechanistic studies are needed to understand how these compounds interact with biological systems at a molecular level, including their effects on cellular processes and potential for genotoxicity. nih.govacs.org
Analytical Methodologies : The continual improvement of analytical techniques is essential for identifying new organoarsenical species and accurately quantifying their presence in complex environmental and biological samples. tandfonline.comresearchgate.net This underpins all efforts to model their environmental behavior and assess their risks. tandfonline.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula / Common Name |
|---|---|
| Aluminum arsenide | AlAs |
| Arsanilic acid | C₆H₈AsNO₃ |
| Arsenic trioxide | As₂O₃ |
| Arsphenamine | Salvarsan |
| Cacodyl | Tetramethyldiarsine |
| Cacodylic acid | Dimethylarsinic acid |
| Clark I | Chlorodiphenylarsine |
| Dimethylarsinic acid | (CH₃)₂AsO(OH) / DMAs(V) |
| Dimethylarsinous acid | (CH₃)₂AsOH / DMAs(III) |
| This compound | C₃H₉As₃Fe₃O₉ |
| Gallium arsenide | GaAs |
| Indium arsenide | InAs |
| Lewisite | C₂H₂AsCl₃ |
| Methylarsonic acid | CH₃AsO(OH)₂ / MAs(V) |
| Monomethylarsonous acid | CH₃As(OH)₂ / MAs(III) |
| Monosodium methanearsonate | CH₄AsNaO₃ / MSMA |
| Phenylarsonic acid | C₆H₇AsO₃ |
| Roxarsone | C₆H₆AsNO₅ |
Structure
2D Structure
Properties
CAS No. |
6585-53-1 |
|---|---|
Molecular Formula |
C3H9As3Fe3O9 |
Molecular Weight |
581.4 g/mol |
IUPAC Name |
iron;iron(3+);methyl-dioxido-oxo-λ5-arsane |
InChI |
InChI=1S/3CH5AsO3.3Fe/c3*1-2(3,4)5;;;/h3*1H3,(H2,3,4,5);;;/q;;;;2*+3/p-6 |
InChI Key |
WPOOICLZIIBUBM-UHFFFAOYSA-H |
SMILES |
C[As](=O)([O-])[O-].C[As](=O)([O-])[O-].C[As](=O)([O-])[O-].[Fe].[Fe+3].[Fe+3] |
Canonical SMILES |
C[As](=O)([O-])[O-].C[As](=O)([O-])[O-].C[As](=O)([O-])[O-].[Fe].[Fe+3].[Fe+3] |
Other CAS No. |
6585-53-1 |
Synonyms |
ferric methanearsonate |
Origin of Product |
United States |
Chemical Synthesis and Preparative Methodologies
Established Pathways for Methanearsonic Acid Precursor Synthesis
Methanearsonic acid (CH₃AsO(OH)₂), also known as methylarsonic acid, is the essential organoarsenical precursor for producing ferric methanearsonate. Several chemical routes have been established for its synthesis, with the Meyer reaction being of historical and practical significance.
The Meyer reaction, first detailed in 1883, involves the alkylation of an arsenic compound in an alkaline environment. wikipedia.org Specifically, arsenous acid (As(OH)₃) is reacted with a methylating agent, such as methyl iodide (CH₃I), in the presence of a base like sodium hydroxide (B78521) (NaOH). wikipedia.org This process involves a nucleophilic substitution where the methyl group replaces a hydroxyl group, and the arsenic atom is oxidized from the +3 to the +5 state.
Alternative pathways have been developed to enhance safety or utilize different starting materials. One such method uses sodium arsenite (NaAsO₂) as the arsenic source. This involves a two-step process starting with the reduction of sodium arsenite, followed by methylation using methyl iodide under basic conditions. Another approach is the reaction of methyl chloride with sodium arsenate. nih.gov A further variation avoids the use of the volatile methyl iodide by condensing methylarsenous acid with 2-chloroethanol (B45725) in an alkaline medium.
| Synthesis Pathway | Arsenic Source | Methylating Agent | Key Reaction Type |
|---|---|---|---|
| Meyer Reaction | Arsenous acid (As(OH)₃) | Methyl iodide (CH₃I) | Nucleophilic substitution and oxidation wikipedia.org |
| Sodium Arsenite Route | Sodium arsenite (NaAsO₂) | Methyl iodide (CH₃I) | Reduction followed by methylation |
| Sodium Arsenate Route | Sodium arsenate | Methyl chloride | Methylation nih.gov |
| Dimethyl Sulfate (B86663) Route | Arsenic trioxide | Dimethyl sulfate | Methylation nih.gov |
Inorganic Iron Reactants in this compound Formation
The formation of this compound occurs through the reaction of methanearsonic acid with an inorganic iron(III) compound. Methanearsonic acid is a dibasic acid, meaning it can release two protons, forming methanearsonate anions (CH₃AsO₃²⁻) that can then react with metal cations. nih.gov The heavy-metal salts of methanearsonic acid are generally insoluble in neutral and mildly acidic conditions. nih.gov
The most direct reactant is a soluble iron(III) salt, which provides the ferric (Fe³⁺) ions necessary for the reaction. The resulting product is sometimes referred to as monomethylarsonic acid, ammonium, iron (3+) salt. nih.gov The interaction between arsenic species and iron compounds is well-documented, particularly the strong affinity of arsenates for iron(III) oxides and hydroxides. oup.comnih.gov The oxidation of dissolved iron(II) to iron(III) yields these oxides and hydroxides, which are effective at scavenging arsenic compounds from a solution. oup.com Therefore, common inorganic iron reactants include not only simple salts but also iron hydroxides and oxides.
| Iron Reactant | Chemical Formula | State/Type | Relevance |
|---|---|---|---|
| Ferric Chloride | FeCl₃ | Soluble Salt | Provides a direct source of Fe³⁺ ions. |
| Ferric Hydroxide | Fe(OH)₃ | Solid/Precipitate | Forms from Fe³⁺ in aqueous solution; strongly adsorbs arsenates. nih.govbyjus.com |
| Ferric Oxide | Fe₂O₃ | Solid | A stable iron compound that can react with or adsorb arsonic acids. byjus.comwikipedia.org |
| Hydrated Iron(III) Oxide | FeO(OH) | Solid | A common product of iron oxidation in aqueous environments. byjus.com |
Optimization of Reaction Conditions for this compound Production
The efficient production of this compound requires careful control over several key reaction parameters. These include pH, temperature, and the stoichiometric ratio of the reactants. While specific optimization studies for this compound are not extensively detailed in the public literature, principles from the chemistry of arsonic acids and iron compounds provide a framework for optimizing the synthesis.
pH: The pH of the reaction medium is critical. Methanearsonic acid has pKa values of approximately 4.1 and 8.7-9.0. nih.govnih.gov The formation of the methanearsonate anion, which is necessary to react with ferric ions, is pH-dependent. In mildly acidic to neutral conditions (pH 4-7), the removal of arsenic species by reaction with iron is generally effective. nih.gov The adsorption of arsenate species onto iron hydroxides is also strongly favored at pH values below 6.5. acs.org
Temperature: Temperature influences both the stability of the reactants and the reaction rate. Methanearsonic acid undergoes dehydration to a polymeric anhydride (B1165640) at temperatures above 130°C, a condition that should likely be avoided to ensure the desired reaction with iron. nih.gov Conversely, higher temperatures can increase reaction kinetics, so an optimal range must be determined to maximize product formation without causing decomposition of the precursor.
Stoichiometry: The molar ratio of methanearsonic acid to the iron reactant will dictate the composition and purity of the final product. Given that iron(III) has a +3 charge and the methanearsonate ion can have a -2 charge, the stoichiometry for a simple salt would be complex. The formation of iron(II) salts of methanearsonic acid has been noted with a 3:2 ratio of the acid to the iron salt. nih.gov Precise control of reactant ratios is necessary to avoid the presence of unreacted starting materials in the final product.
| Parameter | Typical Range/Consideration | Reasoning/Impact on Synthesis |
|---|---|---|
| pH | 4.0 - 7.0 | Optimizes the formation of methanearsonate anions while favoring precipitation with iron(III) and adsorption onto iron hydroxides. nih.govacs.org |
| Temperature | Below 130°C | Prevents the dehydration and polymerization of the methanearsonic acid precursor. nih.gov |
| Reactant Ratio | Stoichiometrically controlled | Ensures complete reaction and maximizes the purity of the this compound product. |
| Reaction Medium | Aqueous solution | Facilitates the ionization of methanearsonic acid and the dissolution of soluble iron salts. |
Environmental Geochemistry and Biogeochemical Cycling
Sorption and Desorption Dynamics of Ferric Methanearsonate in Soil-Mineral Interfaces
Sorption, the process of adhering to a solid surface, is a key factor in determining the mobility and bioavailability of this compound in the environment. scielo.bracs.org The compound, which exists as the monomethylarsonate (MMA) ion in solution, readily sorbs to soil particles, a process that occurs in two phases: a rapid initial sorption followed by a slower, more continuous sequestration into the soil matrix. researchgate.netnih.gov This sequestration makes the arsenic less accessible for leaching or microbial uptake. oup.com
Influence of Soil Physicochemical Parameters (e.g., pH, Redox Potential, Organic Matter Content)
Several soil properties significantly influence the sorption and desorption of methylarsenic species. shd-pub.org.rsncsu.edu
pH: The pH of the soil is a critical factor. The adsorption of methylarsonic acid (MMA(V)) on iron oxides like goethite and ferrihydrite is high across a wide pH range (3 to 10). researchgate.netacs.org However, for dimethylarsinic acid (DMA(V)), adsorption is more restricted, occurring below pH 8 on ferrihydrite and below pH 7 on goethite. researchgate.netacs.org Generally, alkaline conditions are unfavorable for the adsorption of methylated arsenic compounds on iron oxides. researchgate.net
Redox Potential: The oxidation-reduction (redox) potential of the soil environment plays a crucial role. cdc.gov Under reducing (anoxic) conditions, which are common in flooded soils, the mobility of arsenic can increase. tandfonline.com Conversely, oxidizing conditions tend to promote the sorption of arsenate to iron oxides. researchgate.net
Organic Matter Content: Soil organic carbon (SOC) can decrease the removal of arsenic from solution and enhance its transformation into other species. researchgate.net Higher organic matter content has been linked to reduced arsenic uptake by plants. researchgate.net
Role of Iron and Aluminum (Hydr)oxides in Methylarsenic Adsorption
Iron (Fe) and aluminum (Al) (hydr)oxides are primary minerals in soil that control the adsorption of arsenic compounds. shd-pub.org.rsresearchgate.net Minerals such as goethite, ferrihydrite, and hematite (B75146) have a high affinity for arsenic species. scielo.brresearchgate.net
Studies have shown that monomethylarsonic acid (MMA) forms strong, inner-sphere complexes with the surfaces of these metal oxides. nih.govresearchgate.net Extended X-ray absorption fine structure (EXAFS) studies have identified that the distance between the arsenic atom in MMA and the iron atom on the mineral surface is approximately 3.3 Å, which is indicative of a stable bidentate binuclear complex. nih.govresearchgate.net This strong binding significantly reduces the mobility of MMA in soils. nih.gov Aluminum oxides are also important sorbents, particularly in reduced environments where iron oxides may dissolve. udel.edu
| Arsenic Species | Adsorbent | pH Range for High Adsorption | Binding Mechanism |
|---|---|---|---|
| Monomethylarsonic acid (MMA(V)) | Goethite, Ferrihydrite | 3 - 10 researchgate.netacs.org | Inner-sphere complex (bidentate binuclear) nih.govresearchgate.net |
| Dimethylarsinic acid (DMA(V)) | Ferrihydrite | < 8 researchgate.netacs.org | Inner-sphere complex (bidentate binuclear) udel.edu |
| Dimethylarsinic acid (DMA(V)) | Goethite | < 7 researchgate.netacs.org | Inner-sphere complex (bidentate binuclear) udel.edu |
Competitive Sorption with Other Oxyanions (e.g., Phosphate (B84403), Sulfate)
The presence of other oxyanions in the soil solution can compete with methylarsenic species for adsorption sites on mineral surfaces. geoscienceworld.org
Phosphate (PO₄³⁻): Phosphate is a strong competitor due to its similar tetrahedral structure to arsenate. researchgate.netgeoscienceworld.org It can effectively desorb arsenic compounds from metal oxides by forming inner-sphere complexes with the same surface hydroxyl groups. researchgate.net The addition of phosphate has been shown to significantly reduce the adsorption of arsenate. epa.gov
Sulfate (B86663) (SO₄²⁻): Sulfate is a less effective competitor than phosphate but can still influence arsenic sorption, particularly for arsenite at lower pH. geoscienceworld.org It can inhibit the dissolution of iron plaque by competing for iron oxide surfaces. researchgate.net
Transformation and Degradation Pathways in Environmental Compartments
Once in the environment, this compound is subject to various transformation and degradation processes, primarily driven by microbial activity. oup.comcdc.gov These transformations can alter the mobility, toxicity, and ultimate fate of the arsenic.
Biotic Degradation: Microbial Methylation and Demethylation Processes
Soil microorganisms play a central role in the biogeochemical cycling of arsenic through methylation and demethylation reactions. usda.govclu-in.org These processes involve the addition or removal of methyl groups from the arsenic atom. clu-in.org
Methylation: Microorganisms can methylate monomethylarsonic acid (MMA) to form dimethylarsinic acid (DMA). researchgate.netresearchgate.net
Demethylation: Conversely, MMA can be demethylated by other microorganisms to form the more toxic inorganic arsenic (iAs). clu-in.orgresearchgate.net
The rates of these transformations are influenced by factors such as soil type, temperature, and the presence of specific microbial populations. researchgate.netnih.gov For instance, demethylation rates have been observed to be higher in pure microbial cultures compared to soils. clu-in.org
Pathways to Dimethylarsinic Acid (DMA) and Inorganic Arsenic (iAs)
The transformation of this compound (as MMA) follows two primary biotic pathways:
Microbial Community Influence on Transformation Kinetics
The transformation of this compound in the environment is significantly influenced by microbial activity. dtic.mil Diverse microbial communities, including bacteria, fungi, and algae, participate in the biotransformation of arsenic compounds. dtic.mil For methylated arsenicals, such as this compound, key microbial processes include demethylation and oxidation. usda.gov The kinetics of these transformations are not uniform and depend heavily on environmental conditions like the specific microbial populations present, pH, and oxygen availability. dtic.mil
In aerobic soils, the degradation of arsenical compounds primarily leads to the formation of arsenate. epa.gov The rate of this degradation can vary, with one study observing 90% degradation in some soils while less than 5% occurred in others, highlighting the critical role of the specific soil matrix and its microbial inhabitants. epa.gov Under anaerobic or reducing conditions, the transformation pathways can differ, with some research indicating the formation of other organoarsenicals, while other studies report inorganic arsenic as the main product. epa.gov The metabolic fate of this compound in soil involves its degradation into other arsenic species, a process driven by the soil's microbial community. epa.govarchive.org
Abiotic Transformation Mechanisms (e.g., Photodecomposition, Hydrolysis)
Abiotic transformation mechanisms, such as photodecomposition and hydrolysis, are recognized pathways for the degradation of various chemical compounds in the environment. wikimedia.orggoogle.com.na Hydrolysis, a reaction with water, can lead to the breakdown of chemical structures. google.com.naacs.org However, specific research detailing the kinetics and products of photodecomposition or hydrolysis for this compound in environmental matrices is not extensively documented in the reviewed literature. While these processes are known to affect other pesticides and organometallic compounds, their specific contribution to the environmental fate of this compound requires further investigation. wikimedia.org
Sequestration and Immobilization in Soil Matrices
Once applied to terrestrial systems, this compound is subject to sequestration and immobilization within the soil matrix. The primary mechanism for this is the strong affinity of arsenic, particularly in its oxidized arsenate form, for soil components. inchem.org Arsenate binds strongly to hydrous oxides of iron and aluminum, as well as to clays, which significantly restricts its mobility. inchem.org
The iron content of this compound itself contributes to this process. Following its application and subsequent transformation, the resulting inorganic arsenic is largely retained in the soil. Studies conducted in districts where this compound was applied showed that the vast majority (54-100%) of the total arsenic detected in the soil was inorganic. iaea.orgepa.gov This indicates a rapid transformation of the original organoarsenic compound and subsequent immobilization of the inorganic arsenic species within the soil profile. The efficiency of this sequestration is dependent on soil properties such as clay and iron oxide content. epa.gov
Environmental Mobility and Transport Mechanisms
The potential for this compound and its transformation products to move within the environment is a key aspect of its geochemical profile. Transport is primarily mediated by water through processes like leaching and surface runoff. inchem.orgtandfonline.comepa.gov
Leaching Potential in Terrestrial Systems
Leaching is the process by which water transports soluble chemicals downward through the soil profile. The leaching potential of arsenic compounds is highly dependent on their chemical form (speciation) and soil characteristics. epa.govinchem.org Arsenate, a common transformation product of arsenical pesticides, is known to be strongly adsorbed by soil particles, which results in slow leaching. inchem.org
Table 1: Total Arsenic in Soil After this compound Application This table presents data from a study in four districts where this compound was applied. It shows the resulting total arsenic concentrations in the soil, indicating significant retention.
| District | Applied Rate (g as As₂O₃ / 10 are) | Resulting Total Soil As (ppm) | Percentage of Inorganic As |
| 1 | 5.2 - 16 | 13.5 | 54-100% |
| 2 | 5.2 - 16 | 55.0 | 54-100% |
| 3 | 5.2 - 16 | 20.0 | 54-100% |
| 4 | 5.2 - 16 | 57.5 | 54-100% |
| Data sourced from references iaea.orgepa.gov. |
Runoff and Surface Water Contamination Dynamics
Arsenic can be transported from treated soils to surface water bodies through runoff. archive.orgepa.gov This process involves the movement of both dissolved arsenic and arsenic sorbed to eroded soil particles during rainfall events. The amount of arsenic transported via runoff depends on factors such as the intensity and duration of rainfall, soil type, topography, and the concentration and form of arsenic in the surface soil. Contamination of surface water is a potential risk if soil erosion carries arsenic-laden particles from agricultural fields into adjacent streams, rivers, and lakes. archive.org
Groundwater Transport and Speciation Changes under Reducing Conditions
The mobility of arsenic is dramatically affected by the redox conditions of the environment. tandfonline.com In oxygenated (oxic) soils and aquifers, arsenic is predominantly in the pentavalent arsenate [As(V)] form, which is relatively immobile due to its strong sorption to iron oxides. inchem.org
However, if conditions become reducing (anoxic), such as in saturated soils or deep groundwater, both iron oxides and arsenate can be chemically reduced. tandfonline.com Iron oxides can dissolve, releasing any sorbed arsenic into the water. tandfonline.com Simultaneously, arsenate [As(V)] is reduced to the more soluble and mobile trivalent arsenite [As(III)]. inchem.orgtandfonline.com This change in speciation significantly increases the potential for arsenic to be transported in groundwater. tandfonline.com Therefore, areas with soils containing immobilized arsenic from this compound applications could become sources of groundwater contamination if the hydrogeochemical conditions shift to become reducing. tandfonline.com
Volatilization of Methylated Arsenic Species
The transformation of methylated arsenic compounds, such as the methanearsonate component of this compound, into gaseous forms is a critical process in the biogeochemical cycling of arsenic. This biovolatilization is primarily mediated by microorganisms and represents a pathway for the removal of arsenic from soil and aquatic environments into the atmosphere. The process involves the sequential methylation of arsenic species, ultimately forming volatile arsines.
Microbial activity is the central driver of arsenic volatilization. umass.edu A wide array of microorganisms, including bacteria, fungi, and archaea, possess the genetic machinery to methylate arsenic. umass.eduproquest.commdpi.com The key enzyme in this pathway is the As(III) S-adenosylmethionine (SAM) methyltransferase, encoded by the arsM gene. nih.govnih.govnih.gov This enzyme facilitates the transfer of methyl groups from S-adenosylmethionine to arsenite [As(III)], leading to the formation of monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and finally, volatile trimethylarsine (B50810) (TMA). nih.govscispace.com The process is considered a detoxification mechanism, as the resulting volatile species are generally less toxic and can be expelled from the organism's immediate environment. umass.edunih.gov
The transformation pathway often begins with the reduction of pentavalent arsenic species to trivalent forms, which are then substrates for the ArsM enzyme. umass.edu For this compound, its dissociation would release monomethylarsonate (MMA). Soil microorganisms can then either demethylate MMA to the more toxic inorganic arsenite or further methylate it to dimethylarsinic acid (DMA). nih.govresearchgate.netnih.gov This DMA is a direct precursor for volatile arsines. Studies have shown that the addition of methylated arsenicals like DMA to soil can significantly enhance the rate of volatilization. nsf.gov
Several environmental factors influence the rate and extent of arsenic volatilization. These include soil moisture, pH, organic matter content, and redox potential. mdpi.com Anaerobic or reducing conditions, often found in flooded soils and sediments, generally promote the formation and release of volatile arsines. mdpi.comacs.org The presence of organic matter, such as cow dung or distillers' grains, can also stimulate microbial activity and increase the rate of arsenic volatilization significantly. mdpi.com
Detailed Research Findings
Numerous studies have quantified the volatilization of arsenic under various conditions, providing insight into the key microbial players and the resulting arsenic species.
For instance, research on genetically engineered Pseudomonas putida expressing the arsM gene demonstrated its high capacity for arsenic volatilization. When exposed to arsenite, the primary volatile products were identified and quantified.
Interactive Data Table: Volatilization of Arsenic by Engineered Pseudomonas putida
| Arsenic Species | Percentage of Total Volatilized Arsenic |
|---|---|
| Dimethylarsine (Me₂AsH) | 21.0% (± 1.0%) |
| Trimethylarsine (TMAs(III)) | 10.2% (± 1.2%) |
Data sourced from studies on the volatilization of arsenicals by genetically engineered P. putida after 48 hours of incubation. nih.govacs.org
Another study focused on a novel bacterial strain, SM-1, isolated from an arsenic-contaminated paddy soil. This bacterium exhibited exceptionally efficient arsenic methylation and volatilization capabilities.
Interactive Data Table: Arsenic Transformation by Bacterial Strain SM-1
| Parameter | Finding |
|---|---|
| Initial Arsenite Concentration | 10 µM |
| Transformation Period | 24 hours |
| Major Volatile Product | Trimethylarsine (TMAs) |
| Percentage of Total Arsenic Volatilized | Nearly 50% |
Data from a study characterizing the arsenic methylation and volatilization abilities of the novel bacterial strain SM-1. scispace.com
Studies in aquatic environments have also confirmed the biovolatilization of arsenic. Research on seawater incubations revealed that while inorganic arsenic was abundant, the primary volatilized product originated from organic arsenic species already present.
Interactive Data Table: Biovolatilization of Arsenic from Seawater
| Parameter | Value |
|---|---|
| Incubation Period | 2 weeks |
| Percentage of Total Arsenic Biovolatilized | 0.04% |
| Primary Volatilized Product | Trimethylarsine (TMA) |
Findings from a study on the biovolatilization of arsenic from seawater, highlighting the role of organic arsenic precursors. acs.orgnih.gov
Ecological Interactions and Environmental Impact Research
Ecotoxicological Investigations on Non-Target Organisms
Ferric methanearsonate, an organoarsenical fungicide, has been the subject of ecotoxicological research to determine its impact on organisms not targeted by its intended application. inchem.orgchemicalbook.com The primary concern stems from the potential transformation of applied organoarsenicals into more toxic inorganic forms of arsenic in the environment, which can then affect a wide range of organisms. epa.gov Ecotoxicological risk assessments for pesticides consider their effects on various non-target species, including soil invertebrates, aquatic organisms, and terrestrial flora. baes.gv.atfrontiersin.org These investigations are crucial for understanding the broader environmental consequences of its use in agriculture. oapen.org The bioavailability and subsequent impact of these arsenic compounds are influenced by numerous soil and water factors, including pH, organic matter content, and the presence of other elements like iron and phosphorus. nih.govmdpi.com
The introduction of arsenical compounds into aquatic environments raises concerns about their impact on invertebrate life. Arsenic can bioconcentrate in aquatic organisms, particularly in algae and lower invertebrates. mdpi.com The chemical form of arsenic and environmental factors such as pH, redox potential, and temperature influence its fate and toxicity in water. mdpi.com
Studies on aquatic invertebrates, such as Daphnia, are used as models to understand immune responses to environmental stressors. Exposure to pathogens has been shown to induce differential gene expression related to immune processes, including cuticle development and defense responses. nih.gov While direct studies on this compound are limited, research on other arsenic compounds provides insight into potential mechanisms. For instance, exposure of human liver cells to monosodium acid methanearsonate (MSMA) resulted in a dose-dependent induction of the HMTIIA gene promoter, which is involved in metal detoxification. mdpi.com This suggests that arsenicals can trigger specific genetic stress responses. It is plausible that similar gene expression changes, particularly those related to stress and detoxification pathways, could be observed in aquatic invertebrates exposed to this compound. nih.govmmbio.cndoe.gov
The interaction of this compound with non-target plants, especially in agricultural settings, is a critical area of research. Studies on rice plants have been particularly informative, given the use of this compound as a fungicide in rice cultivation. chemicalbook.comjst.go.jp
Research using rice seedlings demonstrated that after root application, the uptake of arsenic from this compound (MAF, a dust formulation) was 5.1% over seven days. jst.go.jp A significant finding is that the translocation of the absorbed arsenic to the shoots is highly restricted, with over 90% of it remaining in the roots. jst.go.jp When applied to the leaves, there was no observable absorption or translocation of the monomethyl-arsenic from the MAF formulation. jst.go.jp This suggests low mobility of this specific form of arsenic within the plant. However, the accumulation pattern can vary significantly depending on the arsenic species and the plant type. cropj.com In general, arsenic concentrations in plant tissues tend to follow the order of roots > stems/straw > leaves > grain. cropj.complos.org
Arsenic Uptake and Translocation in Rice Seedlings (7-Day Study)
| Compound | Application Method | Arsenic (As) Uptake (%) | Translocation to Shoots | Reference |
|---|---|---|---|---|
| This compound (MAF) | Root | 5.1 | Low (>90% of absorbed As remained in roots) | jst.go.jp |
| Ammonium Iron Methanearsonate (MAFA) | Root | 16.6 | Low (>90% of absorbed As remained in roots) | jst.go.jp |
| This compound (MAF) | Foliar | Not Observed | Not Observed | jst.go.jp |
Plant roots absorb various arsenic species through different mechanisms, largely dictated by the chemical similarities of the arsenic compounds to essential nutrients. nih.gov The uptake of arsenicals from the soil by plants generally follows the order: arsenite > arsenate > monomethylarsonic acid (MMA) > dimethylarsinic acid (DMAA). nih.govnih.gov
Arsenate (As(V)), being a chemical analog of phosphate (B84403), is primarily taken up by phosphate transporter systems in the plant roots. mdpi.comresearchgate.net This leads to competitive inhibition, where the presence of phosphate can significantly reduce the uptake of arsenate. nih.gov In contrast, arsenite (As(III)) uptake is not affected by phosphate concentrations, indicating a different transport pathway, likely through aquaporin channels that also transport silicic acid. nih.govnih.gov
Organic arsenic species like MMA, the form present in this compound, and DMAA are taken up at much lower rates than their inorganic counterparts. nih.govmdpi.com Studies on rice have shown that the uptake rate for MMAA is significantly lower than for arsenite and arsenate. nih.gov The uptake of MMAA appears to follow Michaelis-Menten kinetics, suggesting a carrier-mediated process, whereas the uptake of DMAA is very limited. nih.gov The lower affinity of plant root transporters for these methylated forms of arsenic results in their reduced uptake. mdpi.com
Comparative Uptake Rates of Different Arsenic Species in Rice Roots
| Arsenic Species | Uptake Rate (nmol g⁻¹ fresh weight h⁻¹) at 0.0533 mM | Primary Uptake Pathway | Reference |
|---|---|---|---|
| Arsenite (As(III)) | 147 | Aquaporin/Silicic Acid Transporters | nih.gov |
| Arsenate (As(V)) | 126 | Phosphate Transporters | nih.gov |
| Monomethylarsonic Acid (MMAA) | 12.7 | Carrier-mediated (lower affinity) | nih.gov |
| Dimethylarsinic Acid (DMAA) | 5.7 | Limited/Passive | nih.gov |
The presence of excess arsenic in the soil can interfere with the uptake and balance of essential trace elements in plant tissues. nutrientmanagementtasfarming.com.au The most well-documented interaction is between arsenate and phosphorus due to their chemical similarity, where high levels of arsenate can induce phosphorus deficiency. researchgate.net
Arsenic is toxic to most plants, and its organic forms, while often less acutely toxic to humans, can still cause significant phytotoxicity. nih.gov The mechanisms of this toxicity vary depending on the arsenic species. mdpi.com Arsenate's toxicity stems from its interference with phosphate metabolism; it can substitute for phosphate in ATP synthesis, forming an unstable ADP-arsenate compound that disrupts energy-dependent cellular processes. researchgate.net
The phytotoxicity of MMA from compounds like this compound is also significant. While the exact mechanism is not fully elucidated, it is believed to interfere with metabolic pathways. ncsu.edu Some research suggests that MMA inhibits carbon fixation by reacting with sulfhydryl groups of key enzymes, leading to photooxidative damage from uncontrolled light energy dissipation. tdl.org Other proposed mechanisms include the inhibition of protein synthesis, interference with photosystem electron transport, and damage to cell membranes, which leads to rapid desiccation of plant tissues. ncsu.edu Comparative studies have shown that the phytotoxicity of different arsenicals varies, with root-applied arsenite causing significant direct contact injury to the root system. researchgate.net
The application of arsenical compounds can significantly alter the composition and function of soil microbial communities, which are vital for nutrient cycling and soil health. mdpi.comnih.gov The introduction of organic matter and chemicals can stimulate or inhibit different microbial populations. mdpi.complos.org
Arsenic can be mobilized and transformed in the soil by microbial activity, which can convert inorganic forms to organic forms like MMA and DMA, and vice-versa. nih.gov This microbial transformation is critical because it can alter the bioavailability and mobility of arsenic. For instance, some sulfate-reducing bacteria are involved in the production of DMA in the soil. mdpi.com The rhizosphere, the soil region directly influenced by plant roots, is a hotspot for such microbial activity due to its richness in organic carbon released by the plant. nih.gov
The addition of substances like this compound can impact microbial functionality. Studies on other soil contaminants show that they can alter the activity of crucial soil enzymes like dehydrogenases and phosphatases. mdpi.com Changes in the soil's physicochemical properties, such as redox potential and the availability of iron, can stimulate the growth of specific bacterial groups, such as iron-reducing and iron-oxidizing bacteria. nih.gov Given that this compound contains iron, its application could selectively influence these microbial populations. nih.gov Assessing the functional diversity of the microbial community, often through community-level physiological profiling (CLPP), can reveal how these communities adapt to the stress imposed by chemical amendments. mdpi.comfrontiersin.org Long-term application of arsenicals could lead to shifts in the microbial community, potentially favoring arsenic-resistant species and altering key ecosystem functions like nitrogen and carbon cycling. frontiersin.org
Terrestrial and Aquatic Plant Interactions: Uptake, Translocation, and Accumulation
Broader Ecosystemic Effects and Bioavailability within Trophic Levels
The environmental impact of this compound is intrinsically linked to the behavior of the methanearsonate anion (CH₃AsO₃²⁻), also known as MMA, once it is introduced into an ecosystem. Research into analogous compounds, such as monosodium methanearsonate (MSMA), provides significant insight into the ecological fate, bioavailability, and trophic movement of arsenic derived from these organic arsenicals. researchgate.netepa.gov The core concerns revolve around the transformation of the methanearsonate molecule, its interaction with soil and water, and its potential for entry and accumulation in food webs.
Environmental Fate and Bioavailability
Upon entering the soil, this compound's solubility and subsequent bioavailability are heavily influenced by the soil's physicochemical properties. The methanearsonate component is strongly adsorbed to soil particles, particularly those rich in iron and aluminum oxides and clays. researchgate.netresearchgate.net This strong affinity suggests that this compound would have low to medium mobility in many soil types. researchgate.net However, this binding is not always permanent. Factors such as soil pH, redox potential, organic matter content, and the presence of other ions like phosphate can alter its mobility. nih.govresearchgate.netnih.gov
For instance, under flooded or anaerobic conditions, which are common in rice paddies, iron oxides can be reduced, potentially releasing adsorbed arsenic back into the soil solution and making it more available for plant uptake. researchgate.netresearchgate.netnih.gov The presence of peat in soils has also been shown to increase the amount of dissolved arsenic, affecting its bioavailability and potential for microbial transformation. nih.gov Microbial activity is a critical factor in the environmental fate of methanearsonate, as microorganisms can demethylate it to more toxic inorganic forms of arsenic (arsenate and arsenite) or further methylate it to dimethylarsinic acid (DMA). researchgate.netresearchgate.net
Interactive Table: Factors Influencing Methanearsonate Bioavailability
| Factor | Influence on Bioavailability | Description | Supporting Research |
| Iron and Aluminum Oxides | Decrease | Methanearsonate strongly adsorbs to these minerals, reducing its mobility and availability in the soil solution. | researchgate.netresearchgate.netnih.gov |
| Soil pH | Varies | Affects the surface charge of soil minerals and the speciation of arsenic, influencing adsorption-desorption reactions. | researchgate.net |
| Redox Potential | Increase (under reducing conditions) | Anaerobic conditions can lead to the reductive dissolution of iron oxides, releasing bound arsenic. | researchgate.netnih.gov |
| Organic Matter (e.g., Peat) | Increase | Can form soluble complexes with arsenic, increasing its concentration in the dissolved phase and affecting microbial transformations. | nih.gov |
| Phosphate Levels | Increase | Phosphate can compete with arsenate (a transformation product) for binding sites on soil particles, potentially increasing arsenic's mobility. | nih.gov |
| Microbial Activity | Varies | Microorganisms can transform methanearsonate into other organic and inorganic arsenic species with different mobilities and toxicities. | researchgate.netresearchgate.net |
Bioaccumulation and Trophic Transfer
The bioavailability of methanearsonate in soil and water dictates its potential for uptake by organisms at the base of the food web. While arsenic is known to bioaccumulate in organisms, it generally does not biomagnify through trophic levels in the same way as other contaminants like mercury. wur.nlcdc.gov
Research on the use of MSMA in forestry provides a clear example of bioaccumulation and trophic transfer. In efforts to control mountain pine beetle (MPB) infestations, the application of MSMA to trees led to significant accumulation of arsenic in the beetles. researchgate.net
Total arsenic residues in Mountain Pine Beetles from MSMA-treated trees ranged from 1.3 to 700.2 µg/g dry weight (dw), with a geometric mean of 42.0 µg/g dw. researchgate.net
Live adult and larval beetles collected from these trees contained arsenic concentrations up to 327 µg/g dw. researchgate.net
This accumulation at a primary consumer level makes the arsenic available to predators. Studies have documented the transfer of this arsenic to insectivorous forest birds. Blood samples from five species of woodpeckers and other passerines breeding near the treated areas contained elevated levels of total arsenic, with a geometric mean of 0.18 µg/g dw and a range of 0.02–2.20 µg/g dw. researchgate.net This demonstrates a direct pathway for the trophic transfer of arsenic from contaminated insects to their avian predators. researchgate.net
In aquatic ecosystems, similar processes occur. Studies on aquatic insects like Chironomus riparius and Culex tarsalis show they can accumulate arsenic from their environment. escholarship.org Subsequent research has evaluated the potential for these contaminated insects to transfer arsenic to both aquatic and terrestrial predators, suggesting that while transfer is more likely within the aquatic system, the mass emergence of insects can represent a significant pathway for arsenic cycling into terrestrial food webs. escholarship.org
Interactive Table: Arsenic Accumulation in a Terrestrial Food Chain
| Trophic Level | Organism | Arsenic Concentration (µg/g dry weight) | Research Finding |
| Primary Consumer | Mountain Pine Beetle (Dendroctonus ponderosae) | 1.3 - 700.2 (Geometric Mean: 42.0) | Beetles feeding on MSMA-treated trees accumulate high levels of arsenic. researchgate.net |
| Secondary Consumer | Forest Birds (e.g., Woodpeckers) | 0.02 - 2.20 (Geometric Mean: 0.18) in blood | Birds preying on contaminated beetles show elevated arsenic levels in their blood. researchgate.net |
Broader ecosystemic effects can also manifest as changes in community structure. For example, chronic exposure to low levels of arsenate in aquatic systems has been shown to differentially inhibit certain phytoplankton species, leading to marked shifts in species composition and succession. clu-in.org Such alterations at the producer level can have cascading effects on predator-prey relationships and carbon transfer throughout the ecosystem. clu-in.org
Analytical Methodologies for Environmental Monitoring and Speciation
Extraction and Sample Preparation Techniques for Diverse Environmental Matrices (Soil, Water, Plant Tissues)
Effective extraction and sample preparation are foundational steps for the accurate quantification and speciation of arsenic compounds. The goal is to isolate the target analytes from the complex sample matrix while preserving their original chemical form.
Soil: The extraction of arsenic species from soil is influenced by the soil's properties, such as pH, clay content, and the presence of iron and aluminum oxides, which can strongly bind arsenicals. oup.comoup.com A common procedure for determining total recoverable arsenic is the EPA 3050B digestion method. researchgate.net For speciation studies, which aim to preserve the chemical form of the arsenic compounds, milder extractants are required. These can include water or weak acid solutions. researchgate.net The sequestration of methanearsonates in soil is a biphasic process, starting with rapid sorption followed by a slower phase where residues become less extractable over time. oup.comresearchgate.net
Water: The analysis of arsenic species in water is complicated by the potential for transformation after sample collection. clu-in.orgtandfonline.com Photochemical oxidation and precipitation with metal oxyhydroxides can alter the original speciation. clu-in.org Therefore, strict preservation techniques are essential. These include refrigeration and the addition of preservatives like ethylenediaminetetraacetic acid (EDTA) to chelate metal ions and maintain the stability of arsenic species for extended periods. clu-in.org For on-site separation, field-speciation methods often employ cartridges with strong anion exchange materials to separate arsenite (As(III)) from arsenate (As(V)) and other anionic forms like monomethylarsonic acid (MMA). clu-in.org
Plant Tissues: Extracting arsenic from plant tissues requires methods that efficiently release the compounds without altering them. tandfonline.comspectroscopyonline.com Various solvents have been investigated, with a 50% methanol (B129727) solution found to be effective for extracting arsenic from fern material, sometimes requiring multiple extraction steps for complete recovery. tandfonline.com For rice, extraction with 0.28 M nitric acid has been shown to preserve the identity of the arsenic species. spectroscopyonline.com The herbicide monosodium methanearsonate (MSMA) can be absorbed by plant foliage and roots and may be metabolized into other arsenic compounds within the plant. ncsu.edu
Table 1: Extraction Techniques for Arsenic Speciation in Environmental Samples
| Matrix | Extraction Method/Solvent | Key Considerations | Source(s) |
| Soil | EPA 3050B Digestion | For total recoverable arsenic; does not preserve speciation. | researchgate.net |
| Water or weak acids | Milder extraction for speciation analysis. | researchgate.net | |
| Water | Strong Anion Exchange (SAX) Cartridges | Field method to separate As(III) from anionic species (As(V), MMA). | clu-in.org |
| Preservation with EDTA and refrigeration | Crucial to prevent species transformation post-collection. | clu-in.org | |
| Plant Tissues | 50% Methanol | Effective for lyophilized fern material; multiple extractions may be needed. | tandfonline.com |
| 0.28 M Nitric Acid | Validated for preserving species identity in rice. | spectroscopyonline.com |
Advanced Spectroscopic and Chromatographic Techniques for Ferric Methanearsonate and its Metabolites
The separation and detection of this compound and its metabolites, such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), rely on the coupling of powerful separation techniques with sensitive detectors.
The gold standard for arsenic speciation is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). spectroscopyonline.comnumberanalytics.com This "hyphenated" technique combines the robust separation capabilities of HPLC, which separates different arsenic compounds based on their interaction with a column, with the high sensitivity and elemental specificity of ICP-MS for detection. numberanalytics.comnih.gov
Other commonly used hyphenated techniques include:
HPLC-HG-AFS: High-Performance Liquid Chromatography coupled with Hydride Generation Atomic Fluorescence Spectrometry. nih.gov
HG-AAS: Hydride Generation Atomic Absorption Spectrometry, which can achieve low detection limits for arsenic species. tandfonline.com
CE-ICP-MS: Capillary Electrophoresis-Inductively Coupled Plasma-Mass Spectrometry, which uses electrophoresis for separation. numberanalytics.com
GC-MS: Gas Chromatography-Mass Spectrometry is also utilized, particularly for volatile arsenic compounds. mdpi.comfrontiersin.org
These advanced methods allow for the effective separation, identification, and quantification of various arsenic species present in a single environmental sample. tandfonline.comfrontiersin.org
Table 2: Advanced Analytical Techniques for Arsenic Speciation
| Technique | Principle | Common Application | Source(s) |
| HPLC-ICP-MS | Liquid chromatography separation followed by mass spectrometric detection. | Considered the "gold standard" for speciation of arsenic in food and environmental samples. | spectroscopyonline.comnumberanalytics.com |
| HPLC-HG-AFS | Liquid chromatography separation, conversion to volatile hydrides, and fluorescence detection. | Analysis of hydride-forming arsenic species (As(III), As(V), MMA, DMA) in water. | nih.gov |
| CE-ICP-MS | Capillary electrophoresis separation coupled with mass spectrometric detection. | Alternative separation method for arsenic species. | numberanalytics.com |
| HG-AAS | Conversion to volatile hydrides and detection by atomic absorption. | Analysis of arsenic species in air and water samples. | tandfonline.com |
Accurate speciation analysis of this compound is fraught with challenges that necessitate careful method optimization. tandfonline.comnumberanalytics.com A primary difficulty is matrix interference , where other components in the sample can affect the separation and detection of the target arsenic species. numberanalytics.com For instance, in ion chromatography, high concentrations of anions like sulfate (B86663) can compete with arsenicals for the column's exchange sites, leading to inaccurate results. clu-in.org
Another significant challenge is the preservation of species integrity from the field to the laboratory. clu-in.org Arsenic species can undergo chemical transformations, such as oxidation of As(III) to As(V), if samples are not handled and stored correctly. clu-in.orgtandfonline.com
Method optimization is therefore a critical step to ensure reliable and accurate data. numberanalytics.com This involves systematically adjusting various parameters:
Chromatographic Conditions: Fine-tuning the mobile phase composition (e.g., pH, buffer concentration, organic solvent content) and selecting the appropriate HPLC column are crucial for achieving good separation and peak shapes. tandfonline.comspectroscopyonline.comnumberanalytics.com
Detector Parameters: Optimizing ICP-MS settings, such as plasma power and gas flow rates, enhances sensitivity and selectivity. numberanalytics.com
Quality Control: The use of internal standards helps correct for instrumental drift, while certified reference materials are essential for validating the accuracy and precision of the method. numberanalytics.com Design of experiment (DoE) approaches, such as fractional factorial design, can be systematically employed to identify the most effective extraction and analysis conditions. nih.gov
Quantitative Analysis and Detection Limits in Environmental Samples
The ability to quantify trace levels of arsenic species is essential for environmental monitoring and risk assessment. The detection limits of analytical methods vary depending on the technique employed and the sample matrix.
High-performance liquid chromatography coupled with various detectors provides some of the most sensitive detection limits. tandfonline.com For example, using HPLC-ICP-MS for the analysis of air particulates, detection limits can be as low as 0.01 ng/m³ for As(III) and MMA, and 0.08 ng/m³ for As(V). tandfonline.com In the analysis of water samples from a golf course using HPLC-HG-AFS, detection limits were approximately 1.0 µg/L for As(III), MMA, and DMA, and 1.5 µg/L for As(V). nih.gov A field-speciation method for water reported a method detection limit of 0.3 µg-As/L. clu-in.org Total arsenic analysis in water using ICP-MS can achieve even lower detection limits, around 0.05 µg/L. nih.gov
Table 3: Reported Detection Limits for Arsenic Species in Environmental Samples
| Analytical Method | Matrix | Arsenic Species | Detection Limit | Source(s) |
| HPLC-ICP-MS | Air Particulates | As(III), MMA | 0.01 ng/m³ | tandfonline.com |
| DMA | <0.05 ng/m³ | tandfonline.com | ||
| As(V) | 0.08 ng/m³ | tandfonline.com | ||
| HPLC-HG-AFS | Water | As(III), MMA, DMA | ~1.0 µg/L | nih.gov |
| As(V) | ~1.5 µg/L | nih.gov | ||
| Field Speciation (SAX) | Water | As(III) / As(V) | 0.3 µg/L | clu-in.org |
| ICP-MS | Water | Total Arsenic | 0.05 µg/L | nih.gov |
| HPLC-ICPOES | Plant Material | As(III) | ~80 ng/g | tandfonline.com |
| As(V) | ~60 ng/g | tandfonline.com |
Environmental Remediation and Management Strategies
Immobilization Approaches for Arsenic-Contaminated Soils
The primary strategy for managing soils contaminated with arsenic compounds, including ferric methanearsonate, is immobilization. This involves the use of soil amendments to reduce the mobility and bioavailability of arsenic.
Application of Iron-Based Stabilizers and Adsorbents
Iron-based materials are widely recognized as effective stabilizers for arsenic in soil. nih.gov These materials are advantageous due to their strong affinity for arsenic and their ability to form stable compounds. Common iron-based amendments include:
Zero-valent iron (ZVI): This material has been shown to successfully immobilize arsenic in soils. tandfonline.com
Iron oxides and oxyhydroxides: Materials like ferrihydrite, goethite, and hematite (B75146) are effective at adsorbing arsenic. tandfonline.comupc.edunm.gov The addition of iron oxides to arsenic-contaminated soils is a proposed effective remediation technique. upc.edu
Ferrous salts: Ferrous sulfate (B86663) is a commonly used chemical stabilizer that can be oxidized to iron oxides, which then sequester arsenic. mdpi.com Studies have shown that ferrous sulfate can react with arsenate to form stable final products. researchgate.net
Iron-Manganese Binary Oxides: The combination of iron and manganese oxides can enhance the adsorption capacity for certain arsenic species. acs.org
The application of these stabilizers aims to convert mobile arsenic species into more stable, less bioavailable forms, thereby reducing the risk of environmental contamination. For instance, by-product iron materials from the casting industry have shown promise in immobilizing arsenic in anaerobic soils, with some materials reducing dissolved arsenic by over 90%. tandfonline.com
Mechanistic Studies of Arsenic Stabilization (e.g., Sorption, Coprecipitation with Iron Oxyhydroxides)
The immobilization of arsenic by iron-based materials occurs through several key mechanisms:
Sorption: Arsenic species, including arsenate and methylated forms like monomethylarsonic acid (MMAA) and dimethylarsinic acid (DMAA), can adsorb onto the surface of iron oxyhydroxides such as goethite, hematite, and lepidocrocite. nm.gov The effectiveness of sorption is influenced by pH, with arsenate generally sorbing more strongly than methylated forms. nm.gov Amorphous iron oxyhydroxides have been found to have a much greater proportion of associated arsenic compared to crystalline forms. nm.gov
Coprecipitation: This process involves the simultaneous precipitation of arsenic with iron hydroxides. researchgate.net As soluble iron precipitates out of the aqueous phase, arsenic is sequestered within the newly formed iron minerals. researchgate.net This mechanism is a primary method for arsenic removal in water treatment and can lead to the formation of poorly crystalline hydrous ferric oxide containing coprecipitated arsenic. researchgate.net The formation of scorodite (FeAsO4·2H2O) is an example of arsenate coprecipitation with iron. seprm.com
Reductive Precipitation and Adsorption: Some reagents work by creating geochemical conditions that favor the creation of secondary iron minerals and As-S species, leading to the long-term sequestration of solid arsenic species. evonik.com
These mechanisms effectively lock the arsenic within the soil matrix, reducing its leachability and uptake by plants and other organisms. The stability of these immobilized forms is crucial for long-term remediation success.
Bioremediation and Phytoremediation Technologies for Methylated Arsenicals
Bioremediation and phytoremediation offer sustainable approaches to manage contamination from methylated arsenicals by leveraging natural biological processes.
Plant-Mediated Arsenic Uptake and Transformation in Contaminated Media
Plants can take up various forms of arsenic from the soil, including inorganic arsenate and arsenite, as well as methylated compounds like monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). oup.com The uptake of methylated arsenic species is a critical aspect of phytoremediation in soils contaminated with compounds like this compound.
Uptake Pathways: Methylated arsenic can be taken up by plant roots, potentially through aquaporin channels. nih.govfrontiersin.org Studies have shown that various plant species can absorb MMA(V) and DMA(V) from the growth medium, though typically at a lower rate than inorganic arsenic. nih.gov
Transformation and Detoxification: Once inside the plant, arsenic can undergo various transformations. Some plants possess mechanisms to detoxify arsenic, which may include the methylation of inorganic arsenic or the demethylation of organic forms. frontiersin.orgijbcp.com Methylation within the plant is considered a potential detoxification mechanism as methylated forms are often less toxic. ijbcp.com The final product of the methylation pathway can be the volatile gas trimethylarsine (B50810), which can be released from the plant. nih.gov
Phytostabilization: Some plants can immobilize arsenic in their root systems, limiting its translocation to the above-ground parts. bnl.gov This can involve the formation of iron plaques on the root surface that bind arsenic. bnl.gov
Research into hyperaccumulator plants, which can tolerate and accumulate high concentrations of arsenic, is ongoing to improve the efficiency of phytoextraction. iastate.edu
Microbial Approaches for Arsenic Detoxification and Mobilization Control
Microorganisms play a central role in the biogeochemical cycling of arsenic and can be harnessed for remediation. mdpi.com Their activities can influence the speciation, mobility, and toxicity of arsenic in the environment.
Arsenic Methylation and Demethylation: Many soil microorganisms can methylate inorganic arsenic, converting it to organic forms like MMA and DMA. interesjournals.orgacs.org This process is often considered a detoxification mechanism, particularly under aerobic conditions, as the methylated products can be less toxic or more volatile. nih.govfrontiersin.org Conversely, some microbes can demethylate methylated arsenic species back to inorganic forms. nih.gov
Detoxification Mechanisms: Bacteria have developed various resistance mechanisms to arsenic, including efflux pumps that expel arsenic from the cell and enzymatic transformations. nih.gov The arsM gene, which codes for an arsenite methyltransferase enzyme, is a key component in microbial arsenic methylation and is considered a detoxification mechanism. acs.org
Bioremediation Strategies: Engineered bacterial strains with enhanced arsenic methylation capabilities are being developed for the bioremediation of arsenic-contaminated soils. frontiersin.org The goal is to transform arsenic into less harmful or more easily removable forms. For instance, enhancing the volatilization of methylated arsenic is a potential strategy to reduce arsenic mobility and toxicity. nih.gov
The table below summarizes the key microbial processes involved in arsenic transformation.
| Microbial Process | Description | Key Genes/Enzymes | Environmental Significance |
| Arsenic Methylation | Sequential addition of methyl groups to inorganic arsenic. nih.gov | arsM (Arsenite methyltransferase) acs.org | Can be a detoxification process, produces less toxic and more volatile arsenic species. frontiersin.org |
| Arsenic Demethylation | Removal of methyl groups from methylated arsenic species. nih.gov | Not fully characterized, likely a multi-step process involving different microbes. nih.gov | Returns organic arsenic to inorganic forms, influencing its mobility and bioavailability. |
| Arsenate Reduction | Conversion of arsenate (As(V)) to the more toxic and mobile arsenite (As(III)). | arsC (Arsenate reductase) researchgate.net | A key step in many arsenic resistance and transformation pathways. |
| Arsenite Oxidation | Conversion of arsenite (As(III)) to the less toxic and mobile arsenate (As(V)). mdpi.com | aioA/arxA | A primary detoxification mechanism used by many microorganisms. mdpi.com |
Water Management Practices for Mitigating Arsenic Mobility
Water management is a critical component of controlling arsenic mobility in contaminated soils and preventing its entry into groundwater. The solubility and transport of arsenic are highly dependent on soil moisture and redox conditions.
Aerobic vs. Anaerobic Conditions: Arsenic is generally more mobile under anaerobic (flooded) conditions, which favor the reduction of arsenate (As(V)) to the more soluble arsenite (As(III)). agriculturejournals.cz Maintaining aerobic conditions in soil through controlled irrigation can help immobilize arsenic by keeping it in the less mobile arsenate state and promoting its association with iron oxides. agriculturejournals.cz
Leaching Control: The movement of water through the soil profile can leach arsenic into groundwater. Strategies to minimize leaching include controlling the amount and frequency of irrigation to reduce deep percolation.
pH Management: Soil pH affects the surface charge of minerals and the speciation of arsenic, thereby influencing its sorption and mobility. mdpi.com Adjusting soil pH can be a tool to enhance arsenic immobilization.
Effective water management, in conjunction with soil amendments, is essential for a comprehensive remediation strategy for sites contaminated with this compound.
Regulatory Frameworks and Policy Implications for Environmental Management
Historical Evolution of Regulatory Control over Organoarsenical Pesticides
The regulation of organoarsenical pesticides in the United States has undergone a significant evolution, driven by a growing understanding of their potential risks to human health and the environment. The U.S. Environmental Protection Agency (EPA) has been at the forefront of these regulatory efforts.
A pivotal moment in the control of these pesticides was the EPA's Special Review Action initiated in 1978, which was prompted by the classification of inorganic arsenic as a carcinogen. epa.gov This review led to the cancellation of most registrations for inorganic arsenical pesticides by 1988, with many companies voluntarily canceling their registrations in the preceding year. epa.gov
Throughout the latter half of the 20th century, various arsenical compounds were used in agriculture and for other purposes. aaem.pl However, concerns over the transformation of organic arsenicals into more toxic inorganic forms in the soil and their potential to contaminate drinking water became a primary driver for stricter regulations. epa.gov
In 2006, the EPA concluded that all uses of the organic arsenical herbicides monosodium methanearsonate (MSMA), disodium (B8443419) methanearsonate (DSMA), calcium acid methanearsonate (CAMA), and cacodylic acid were ineligible for reregistration. epa.gov The agency's risk assessment indicated that the estimated levels of arsenic in drinking water from these pesticidal uses posed a cancer risk. epa.gov This led to a phase-out of many uses of these pesticides.
A significant regulatory action occurred in 2009 when the EPA issued a cancellation order to eliminate and phase out the use of most organic arsenical pesticides by 2013. nih.gov One notable exception was the continued, but restricted, use of MSMA on cotton. aaem.plnih.gov The rationale for this exception and other restricted uses on golf courses, sod farms, and highway rights-of-way has been tied to ongoing scientific review. consumerreports.orgepa.gov
The following table provides a timeline of key regulatory milestones in the United States concerning organoarsenical pesticides.
Table 1: Timeline of Key U.S. Regulatory Actions on Organoarsenical Pesticides
| Year | Regulatory Action | Key Outcomes |
| 1978 | EPA initiates a Special Review Action of registered uses for inorganic arsenical pesticides. epa.gov | This was a response to the classification of arsenic as a carcinogen. epa.gov |
| 1988 | Most registrations for inorganic arsenical pesticides are canceled as a result of the Special Review Action. epa.gov | Many companies had already voluntarily canceled their registrations in 1987. epa.gov |
| 2006 | EPA deems all uses of MSMA, DSMA, CAMA, and cacodylic acid ineligible for reregistration. epa.gov | The decision was based on risks associated with the conversion to inorganic arsenic and potential drinking water contamination. epa.gov |
| 2009 | EPA issues a cancellation order for most organic arsenical pesticides. nih.gov | A phase-out of these pesticides was mandated by 2013, with some exceptions for MSMA. nih.gov |
| 2013 | The phase-out of most organic arsenical pesticides is largely complete. | Continued use of MSMA is restricted to specific applications like cotton. nih.gov |
Global and Regional Approaches to Pesticide Risk Assessment and Management
The risk assessment and management of pesticides, including organoarsenicals, vary across different global and regional jurisdictions. However, a common thread is the reliance on scientific evidence to evaluate potential harm to humans and the environment.
In the United States , the EPA employs a comprehensive risk assessment process that considers a pesticide's potential to cause adverse effects, the likelihood of exposure, and the potential for harm to specific populations and ecosystems. canada.ca For arsenical pesticides, a key concern has been the risk of cancer from exposure to inorganic arsenic, a metabolite of many organoarsenicals. epa.govconsumerreports.org The EPA's risk assessments for these compounds have heavily factored in the potential for drinking water contamination. epa.gov
The European Union follows a stringent, tiered approach to pesticide risk assessment, managed by the European Food Safety Authority (EFSA). nih.goveuropa.eu This process involves a detailed evaluation of the active substance and the final product, considering its effects on human health and the environment. europa.eu The EU has been proactive in restricting or banning pesticides that pose significant risks, and a number of pesticides used in the U.S. are not approved for use in the EU. brookings.edu
Canada's Pest Management Regulatory Agency (PMRA) also utilizes a science-based risk assessment and risk management framework. canada.ca This framework is designed to be predictable and transparent, ensuring that registered pesticides meet strict health and environmental standards. canada.ca
Internationally, organizations like the World Health Organization (WHO) and the Food and Agriculture Organization of the United Nations (FAO) provide guidance and standards for pesticide management. The FAO's International Code of Conduct on Pesticide Management, for instance, offers a framework for the sound management of pesticides throughout their lifecycle. kemi.se
The following table compares the key features of pesticide risk assessment and management in different regions.
Table 2: Comparison of Regional Pesticide Risk Assessment and Management Approaches
| Jurisdiction/Body | Key Agency/Organization | Core Principles | Approach to Organoarsenicals |
| United States | Environmental Protection Agency (EPA) | Comprehensive risk assessment considering health and environmental impacts. canada.ca | Focus on cancer risk from inorganic arsenic and drinking water contamination, leading to significant restrictions. epa.gov |
| European Union | European Food Safety Authority (EFSA) | Stringent, tiered evaluation of active substances and products. nih.goveuropa.eu | Generally more precautionary, with many hazardous pesticides banned. brookings.eduresearchgate.net |
| Canada | Pest Management Regulatory Agency (PMRA) | Science-based risk assessment and management framework. canada.ca | Aims to ensure registered pesticides meet strict health and environmental standards. canada.ca |
| International | World Health Organization (WHO) & Food and Agriculture Organization (FAO) | Provide international standards and guidance for pesticide management. | The International Code of Conduct on Pesticide Management promotes risk reduction. kemi.se |
Research Informing Environmental Policy Decisions on Arsenical Compounds
Scientific research is the bedrock of environmental policy for arsenical compounds. Studies on the toxicology, environmental fate, and exposure pathways of these substances have directly informed regulatory decisions.
A critical area of research that has influenced policy is the transformation of organic arsenicals in the environment. Studies have shown that organoarsenical pesticides can degrade into inorganic arsenic species, which are generally more toxic and mobile in soils. epa.govnih.gov This research has been a cornerstone of the EPA's risk assessments and the subsequent restrictions on these pesticides, as the potential for inorganic arsenic to leach into groundwater and contaminate drinking water is a significant concern. epa.gov
Epidemiological and toxicological studies have also played a crucial role. Research linking inorganic arsenic exposure to various forms of cancer has been a primary driver for the stringent regulation of arsenical compounds. aaem.plnih.gov The EPA's ongoing review of the carcinogenic mode of action of inorganic arsenic is a clear example of how current research continues to shape policy, particularly concerning the remaining approved uses of MSMA. epa.gov
The following table summarizes key research findings and their corresponding policy implications for arsenical compounds.
Table 3: Impact of Research on Environmental Policy for Arsenical Compounds
| Research Area | Key Findings | Policy Implications |
| Environmental Fate and Transformation | Organic arsenicals can transform into more toxic and mobile inorganic arsenic in the soil. epa.govnih.gov | Stricter regulations and phase-outs of organoarsenical pesticides to prevent groundwater and drinking water contamination. epa.gov |
| Human Health and Toxicology | Inorganic arsenic is a known human carcinogen. aaem.plnih.gov | Basis for the EPA's risk assessments and the establishment of regulatory limits for arsenic in drinking water. consumerreports.org |
| Carcinogenic Mode of Action | Ongoing research to better understand the mechanisms by which inorganic arsenic causes cancer. epa.gov | Influences the regulatory decisions on the remaining uses of organoarsenical pesticides like MSMA. epa.gov |
| Ecotoxicology | Arsenical pesticides can persist in the soil and may pose risks to non-target organisms. epa.gov | Contributes to comprehensive environmental risk assessments and the development of use restrictions to protect ecosystems. europa.eu |
Q & A
How can researchers determine the adsorption behavior of ferric methanearsonate in different soil types, and what factors influence its mobility?
Basic Research Question
To study adsorption, Langmuir isotherms are commonly applied to quantify adsorption capacity and affinity in soils. Key variables include soil pH, redox potential (Eh), and clay content. For instance, under oxidized conditions at pH 6, methanearsonate adsorption is higher compared to alkaline conditions (pH 8) due to speciation changes . Soil separates like kaolinite and limonite exhibit stronger adsorption than montmorillonite, correlating with clay mineralogy and iron/aluminum oxide content . Methodologically, batch equilibrium experiments with controlled Eh-pH conditions are recommended, followed by spectroscopic validation (e.g., FTIR) to confirm binding mechanisms.
What experimental approaches are suitable for tracking the degradation pathways of this compound in agricultural soils?
Advanced Research Question
Degradation studies require isotopic labeling (e.g., C-methyl or arsenic-specific tracers) to distinguish biotic (microbial) vs. abiotic (hydrolysis, photolysis) processes. Odanaka et al. (1985a,b) used soil incubation experiments under aerobic/anaerobic conditions, coupled with HPLC-MS, to identify intermediates like methylarsonous acid and inorganic arsenic species . Advanced methodologies include synchrotron-based XANES/EXAFS to track arsenic speciation changes and stable isotope probing (SIP) to link microbial activity to degradation.
How do conflicting adsorption rates for methanearsonate and arsenate in literature studies arise, and how can they be reconciled?
Advanced Research Question
Discrepancies often stem from variations in experimental design, such as differences in soil aging, ionic strength, or competing anions (e.g., phosphate). For example, Anderson et al. (1978) reported similar Langmuir constants for arsenate and methanearsonate, but later studies noted competitive inhibition by phosphate in iron-rich soils . To reconcile data, meta-analyses should normalize for soil properties (e.g., extractable Fe/Al content) and experimental conditions (e.g., equilibration time). Multivariate regression models incorporating soil pH, organic matter, and cation exchange capacity (CEC) are recommended for cross-study comparisons .
What analytical techniques are most reliable for quantifying this compound and its metabolites in environmental matrices?
Basic Research Question
Liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) is the gold standard for arsenic speciation, distinguishing methanearsonate from inorganic arsenicals. For organic degradation products, HPLC-MS/MS with electrospray ionization (ESI) provides structural identification, as demonstrated in studies tracking methylarsonous acid in rice rhizosphere soils . Quality control requires spiking with deuterated/internal standards (e.g., As-labeled compounds) to correct for matrix effects.
How should researchers design toxicity studies to account for arsenic speciation dynamics in this compound-exposed organisms?
Advanced Research Question
Toxicity assays must integrate speciation analysis, as methanearsonate’s toxicity depends on its conversion to more toxic inorganic forms. For example, in rice plants, zinc co-exposure alters arsenic uptake and speciation, necessitating dual quantification of total arsenic and species (e.g., As(III), As(V)) via ICP-MS and XAS . Chronic exposure models should simulate field-relevant conditions, including fluctuating redox states and organic matter content, which influence arsenic bioavailability .
What statistical methods are appropriate for analyzing adsorption isotherm data in this compound studies?
Basic Research Question
Nonlinear regression fitting to Langmuir/Freundlich models is standard. For multi-variable interactions (e.g., pH, competing ions), multivariate ANOVA or mixed-effects models can identify significant factors. Wauchope and McDowell (1984) employed principal component analysis (PCA) to differentiate adsorption mechanisms across sediment types, highlighting iron oxide content as a dominant variable . Robust error estimation (e.g., bootstrapping) is critical for small datasets.
How does soil organic matter (SOM) influence the oxidation and mobility of this compound?
Advanced Research Question
SOM enhances methanearsonate oxidation via microbial activity and chelation of iron, which catalyzes Fenton-like reactions. Auburn University experiments showed that SOM amendments increase methyl carbon oxidation rates by 40–60% in aerobic soils . To isolate SOM effects, researchers can use δC-labeled methanearsonate and compare sterilized vs. non-sterilized soils. Advanced metagenomic profiling (e.g., 16S rRNA sequencing) identifies microbial taxa driving these processes.
What are the critical pitfalls in extrapolating laboratory adsorption data to field-scale predictions for this compound?
Advanced Research Question
Lab studies often overlook dynamic field conditions, such as fluctuating water tables or root exudate interactions. For instance, methanearsonate adsorption in static batch experiments may not reflect preferential flow paths in unsaturated soils. Zhang and Selim (2005) highlighted hysteresis in desorption kinetics, necessitating column leaching experiments with realistic irrigation patterns . Coupling lab data with geochemical models (e.g., PHREEQC) improves predictive accuracy but requires calibration to site-specific hydrology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
